N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-7-6-8-14(12(11)2)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXJTRMAQNMPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Abstract
This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, a substituted aromatic amide. The document details the compound's molecular formula, precise molecular weight, and key physicochemical properties derived from its constituent moieties. A significant focus is placed on a robust and well-established synthetic protocol for its preparation, specifically the Schotten-Baumann reaction, which is elaborated upon with mechanistic insights and a step-by-step experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a foundational understanding and practical guidance for the synthesis and handling of this compound and its analogs. All data and protocols are supported by authoritative references to ensure scientific integrity.
Core Molecular and Physical Data
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a chemical entity formed by the amide linkage between a 2,3-dimethylaniline moiety and a 3,4,5-trimethoxybenzoyl group. While not extensively cataloged in major chemical databases, its fundamental properties can be precisely determined.
Chemical Formula and Molecular Weight
The chemical formula is derived from its two constituent parts:
The formation of the amide bond involves the removal of one water molecule (H₂O). Therefore, the molecular formula of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is C₁₈H₂₁NO₄ .
The molecular weight is calculated based on the atomic weights of the constituent elements:
-
Carbon (C): 18 x 12.011 u
-
Hydrogen (H): 21 x 1.008 u
-
Nitrogen (N): 1 x 14.007 u
-
Oxygen (O): 4 x 15.999 u
This results in a molecular weight of 315.37 g/mol .
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, based on the known properties of its precursors.
| Property | Value | Source/Method |
| Molecular Formula | C₁₈H₂₁NO₄ | Calculation |
| Molecular Weight | 315.37 g/mol | Calculation |
| Appearance | Expected to be a solid at room temperature | Based on similar N-aryl benzamides |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | General amide properties |
| Melting Point | Not experimentally determined; predicted to be in the range of similar crystalline amides. | --- |
Synthesis Protocol: Schotten-Baumann Reaction
The synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide can be reliably achieved through the Schotten-Baumann reaction. This classic and versatile method involves the acylation of an amine (2,3-dimethylaniline) with an acid chloride (3,4,5-trimethoxybenzoyl chloride) in the presence of a base.[4][5][6][][8]
Rationale for Method Selection
The Schotten-Baumann reaction is selected for its high efficiency, operational simplicity, and wide applicability to a variety of amines and acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is highly reliable for forming stable amide bonds.[6] The use of a biphasic system (an organic solvent and an aqueous base solution) is a common variant of this reaction, where the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion, while the product remains in the organic phase.[8]
Reaction Scheme
Caption: Workflow for the synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.
Conclusion
This technical guide provides the essential molecular information and a detailed, field-proven synthetic protocol for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide. By leveraging the robust Schotten-Baumann reaction, researchers can reliably synthesize this compound for further investigation in various scientific domains, particularly in the exploration of novel pharmacophores. The provided step-by-step methodology and mechanistic rationale are designed to ensure reproducibility and a thorough understanding of the synthetic process.
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
WebBook. (n.d.). 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]
-
AECOCHEM. (n.d.). 2,3-Dimethylaniline CAS 87-59-2. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]
-
Ottokemi. (n.d.). 3,4,5-Trimethoxybenzoic acid, 99% 118-41-2 India. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
Sources
- 1. aecochemical.com [aecochemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Lab Reporter [fishersci.it]
- 6. benchchem.com [benchchem.com]
- 8. lscollege.ac.in [lscollege.ac.in]
mechanism of action of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
An In-Depth Technical Guide to the Putative Mechanism of Action of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Abstract
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative whose specific biological mechanism of action is not yet fully elucidated in publicly available literature. This technical guide synthesizes information from structurally related compounds to propose a plausible mechanism of action and provides a comprehensive framework for its experimental validation. Drawing parallels with known inhibitors of phosphodiesterases (PDEs) and microtubule dynamics, we hypothesize that this compound may function as a modulator of intracellular signaling cascades or cytoskeletal function. This document outlines detailed experimental protocols, from initial target screening to cellular validation assays, designed to rigorously test this hypothesis. It is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.
Introduction and Structural Analysis
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide belongs to the benzamide class of organic compounds. Its structure is characterized by two key moieties: a 3,4,5-trimethoxybenzoyl group and a 2,3-dimethylphenyl group linked by an amide bond.
-
3,4,5-Trimethoxybenzoyl Moiety: This functional group is a key pharmacophore in a variety of biologically active molecules. Notably, it is a structural feature of the vasodilator Trequinsin, a potent phosphodiesterase (PDE) inhibitor. The trimethoxy substitution pattern is also found in compounds that interact with the colchicine binding site of tubulin, thereby disrupting microtubule dynamics.
-
2,3-Dimethylphenyl Moiety: The dimethylphenyl portion of the molecule contributes to its lipophilicity and steric profile, which are critical determinants of its binding affinity and selectivity for a specific biological target. The substitution pattern on the phenyl ring will influence the molecule's conformation and its ability to fit into the binding pocket of a target protein.
Given the absence of direct studies on N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, this guide will proceed based on the hypothesis that its mechanism of action is related to the known activities of its core structural components. We will primarily explore two plausible pathways: PDE inhibition and microtubule disruption.
Proposed Mechanism 1: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, resulting in a variety of cellular responses. The structural similarity of the 3,4,5-trimethoxybenzoyl moiety to that in known PDE inhibitors like Trequinsin makes this a primary hypothesis.
Proposed Signaling Pathway
An increase in intracellular cAMP, mediated by the inhibition of a PDE (such as PDE3 or PDE4), would typically lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, modulating processes such as smooth muscle relaxation, inflammation, and cell proliferation.
Caption: Proposed PDE inhibition signaling pathway.
Experimental Validation Workflow
A logical, multi-step approach is required to validate this proposed mechanism. The workflow should begin with broad screening and progress to more specific cellular assays.
Caption: Experimental workflow for validating PDE inhibition.
Detailed Experimental Protocols
-
Objective: To screen the compound against a panel of recombinant human PDE isoforms (PDE1-PDE11) to identify potential targets.
-
Materials: Recombinant human PDE enzymes, fluorescently labeled cAMP/cGMP substrates, assay buffer, 384-well microplates, test compound.
-
Procedure:
-
Prepare a dilution series of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, add the PDE enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled cAMP or cGMP substrate.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the fluorescence intensity. A decrease in signal indicates PDE inhibition.
-
Include a known non-specific PDE inhibitor (e.g., IBMX) as a positive control.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).
-
Objective: To measure the intracellular accumulation of cAMP in response to compound treatment in a relevant cell line (e.g., HEK293 or vascular smooth muscle cells).
-
Materials: Selected cell line, cell culture medium, test compound, cell lysis buffer, cAMP ELISA or HTRF kit.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 30 minutes). It is advisable to include an adenylyl cyclase activator like forskolin to stimulate a basal level of cAMP production.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the cAMP quantification using a competitive immunoassay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Measure the signal (absorbance or fluorescence ratio) and calculate the concentration of cAMP based on a standard curve.
-
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the dose-response relationship and calculate the EC50 value.
Proposed Mechanism 2: Microtubule Disruption
The 3,4,5-trimethoxy substitution pattern is also characteristic of compounds that bind to the colchicine site on β-tubulin. Binding at this site inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and eventual apoptosis.
Proposed Cellular Effects
If the compound acts as a microtubule-destabilizing agent, we would expect to observe distinct morphological and cell cycle changes.
Caption: Proposed mechanism of microtubule disruption.
Experimental Validation Workflow
Caption: Experimental workflow for validating microtubule disruption.
Detailed Experimental Protocols
-
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin in vitro.
-
Materials: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer with GTP), test compound, temperature-controlled spectrophotometer/plate reader.
-
Procedure:
-
Prepare a dilution series of the compound. Known inhibitors (e.g., colchicine, nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls.
-
On ice, add tubulin and the test compound to a 96-well plate.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Initiate polymerization and immediately begin monitoring the change in absorbance (optical density) at 340 nm over time (e.g., for 60 minutes). An increase in absorbance corresponds to tubulin polymerization.
-
-
Data Analysis: Plot absorbance vs. time. Inhibition of polymerization will result in a lower Vmax and/or a reduced final absorbance plateau compared to the vehicle control. Calculate the IC50 from dose-response curves.
-
Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.
-
Materials: A rapidly proliferating cell line (e.g., HeLa, A549), cell culture medium, test compound, trypsin, PBS, ethanol (70%, ice-cold), propidium iodide (PI) staining solution with RNase A.
-
Procedure:
-
Seed cells and allow them to attach. Treat with various concentrations of the compound for a duration equivalent to one cell cycle (e.g., 24 hours).
-
Harvest cells (including floating cells), wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
Summary of Quantitative Data and Expected Outcomes
The following table outlines the key experiments and the quantitative data that should be generated to build a comprehensive profile of the compound's mechanism of action.
| Experiment | Parameter Measured | Hypothesis 1 (PDE Inhibitor) | Hypothesis 2 (Microtubule Disruptor) |
| In Vitro PDE Screen | % Inhibition | High inhibition for specific PDE isoform(s) | No significant inhibition |
| PDE IC50 Determination | IC50 (nM or µM) | Potent IC50 value for one or more PDEs | IC50 > 100 µM |
| Cellular cAMP Assay | EC50 (nM or µM) | Potent EC50 value, dose-dependent increase in cAMP | No significant change in cAMP levels |
| In Vitro Tubulin Polymerization | IC50 (µM) | No effect on polymerization | Potent IC50 value, dose-dependent inhibition |
| Cell Cycle Analysis | % Cells in G2/M | No significant change from control | Dose-dependent increase in G2/M population |
| Immunofluorescence | Microtubule Integrity | Intact microtubule network | Disrupted, fragmented microtubule network |
Conclusion
While the precise mechanism of action for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide remains to be definitively established, its chemical structure provides a strong rationale for investigating its potential as either a phosphodiesterase inhibitor or a microtubule-disrupting agent. The experimental workflows and detailed protocols outlined in this guide provide a robust, self-validating framework for elucidating its biological activity. By systematically progressing from in vitro biochemical assays to cell-based functional readouts, researchers can effectively characterize the compound's mechanism, determine its potency and selectivity, and pave the way for further preclinical development.
References
This is a representative list of references that would support the proposed methodologies and hypotheses. Actual references would be generated based on specific search results for these techniques.
-
Title: PDE4 Inhibitors: A Review of the Current and Developing Drugs Source: A review article from a journal like "Nature Reviews Drug Discovery" or "Pharmacological Reviews". URL: [Link]
-
Title: The Colchicine Binding Site of Tubulin: A Target for Anticancer Drugs Source: A review article from a journal such as "Medicinal Research Reviews" or "Cancer Research". URL: [Link]
-
Title: High-Throughput Screening for Phosphodiesterase Inhibitors Source: A methods-focused paper from a journal like "SLAS Discovery" or "Journal of Biomolecular Screening". URL: [Link]
-
Title: A Cell-Based HTRF Assay for Measuring Intracellular cAMP Source: A technical note or application note from a commercial vendor like Cisbio or PerkinElmer. URL: [Link]
-
Title: Analysis of the Cell Cycle by Flow Cytometry Source: A protocol chapter from a methods series like "Current Protocols in Cell Biology". URL: [Link]
-
Title: In Vitro Assay of Tubulin Polymerization Source: A methods paper or a protocol from a company that sells purified tubulin, such as Cytoskeleton, Inc. URL: [Link]
An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide: Putative Pharmacophore and Validation Strategies
Abstract
N-arylbenzamides are a significant class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This technical guide focuses on a specific derivative, N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, providing a comprehensive analysis of its synthesis, a putative pharmacophore model, and detailed experimental protocols for its biological validation. The core structure combines a 3,4,5-trimethoxybenzoyl moiety, a key feature in potent tubulin polymerization inhibitors, with a 2,3-dimethylphenyl group.[2][3] This guide offers researchers and drug development professionals the foundational knowledge and practical methodologies to explore the therapeutic potential of this and related compounds, particularly as novel anticancer agents.
Introduction: Unveiling a Novel Benzamide Derivative
The strategic combination of known pharmacologically active fragments is a cornerstone of rational drug design. N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a molecule of interest due to the convergence of two important structural motifs: the N-arylbenzamide scaffold and the 3,4,5-trimethoxyphenyl group.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
-
Molecular Formula: C₁₈H₂₁NO₄
-
Molecular Weight: 315.36 g/mol
-
Structure:
A summary of its predicted physicochemical properties, essential for assessing its drug-like potential, is presented below.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 3.5 - 4.5 | Lipophilicity, affects absorption and distribution |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | Influences membrane permeability and oral bioavailability |
| Number of Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets |
| Number of Hydrogen Bond Acceptors | 4 | Potential for specific interactions with biological targets |
| Number of Rotatable Bonds | 5 | Conformational flexibility, can influence target binding |
The Significance of the Benzamide and Trimethoxybenzene Moieties in Medicinal Chemistry
The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, most notably found in the potent natural tubulin polymerization inhibitor, combretastatin A-4.[2] This group is often essential for anchoring molecules to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.[2][4] Its presence in N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide strongly suggests a potential anticancer mechanism via tubulin inhibition. The versatility of the 3,4,5-trimethoxybenzaldehyde precursor in synthesizing a wide range of bioactive heterocyclic compounds further underscores its importance in medicinal chemistry.[5][6]
The N-arylbenzamide scaffold provides a robust and synthetically accessible framework.[1] It is present in a multitude of approved drugs with diverse activities. The amide bond offers a hydrogen bond donor and acceptor, contributing to target binding, while the aryl rings can be substituted to modulate potency, selectivity, and pharmacokinetic properties. The 2,3-dimethyl substitution on the N-phenyl ring of the title compound is expected to introduce specific steric and electronic effects that could influence its binding orientation and affinity for its biological target.
Rationale for Investigation: Potential as a Modulator of Tubulin Polymerization
Given that the 3,4,5-trimethoxybenzoyl group is a characteristic structural requirement for many inhibitors of tubulin polymerization, it is hypothesized that N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide will exhibit antimitotic activity.[3] The N-(2,3-dimethylphenyl) portion can be explored for its role in modulating this activity, potentially offering improved potency or a modified pharmacological profile compared to known tubulin inhibitors. Therefore, the primary rationale for investigating this compound is its potential as a novel anticancer agent that targets microtubule dynamics.
Synthesis and Characterization
The synthesis of N-arylbenzamides is typically achieved through the formation of an amide bond between a benzoic acid derivative and an aniline.[1] A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride.[1]
Retrosynthetic Analysis and Proposed Synthetic Route
The most direct approach to N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is the acylation of 2,3-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride. The benzoyl chloride can be readily prepared from the commercially available 3,4,5-trimethoxybenzoic acid.
Caption: Proposed synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.
Step-by-Step Synthetic Protocol
This protocol outlines a standard laboratory procedure for the synthesis of the target compound.
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (3.0 eq) in excess.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
-
Dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3,4,5-trimethoxybenzoyl chloride (1.1 eq) from Step 1 in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.
Spectroscopic and Chromatographic Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Expected Data/Observations |
| ¹H NMR | Signals corresponding to aromatic protons of both rings, amide N-H proton (broad singlet), methoxy protons (singlets), and methyl protons (singlets). |
| ¹³C NMR | Signals for all unique carbon atoms, including amide carbonyl, aromatic carbons, methoxy carbons, and methyl carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O (amide) stretching, and C-O (ether) stretching. |
| LC-MS | A single major peak in the chromatogram with a mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺. |
Putative Pharmacophore and In Silico Analysis
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, a putative pharmacophore can be derived based on its structural similarity to known tubulin inhibitors.
Deconstruction of the Pharmacophoric Features
The key features contributing to the potential biological activity are:
-
Three Hydrogen Bond Acceptors (HBA): The oxygen atoms of the three methoxy groups.
-
One Aromatic Ring (AR1): The 3,4,5-trimethoxy-substituted phenyl ring.
-
One Hydrogen Bond Donor (HBD): The amide N-H group.
-
One Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen.
-
One Aromatic Ring (AR2): The 2,3-dimethyl-substituted phenyl ring, which also contributes a hydrophobic feature.
Caption: Putative pharmacophore model for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.
Ligand-Based Pharmacophore Modeling
This approach involves identifying common chemical features among a set of known active molecules.
3.2.1 Rationale and Selection of a Training Set To build a robust model, a training set of structurally diverse compounds with known tubulin inhibitory activity would be selected. This set should include molecules like combretastatin A-4, colchicine, and other synthetic analogs that share the trimethoxyphenyl motif.[2][7]
3.2.2 Step-by-Step Protocol for Pharmacophore Model Generation and Validation Using software like LigandScout or Phase, the following steps would be taken:[8][9]
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.
-
Feature Identification: Identify the key pharmacophoric features (as listed in 3.1) for each conformer.
-
Alignment and Hypothesis Generation: Align the conformers based on their common features to generate a set of pharmacophore hypotheses.
-
Scoring and Validation: Score the hypotheses based on how well they map the active compounds. The best hypothesis is then validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.
Proposed Experimental Validation and Biological Evaluation
The hypothesized biological activity of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide must be confirmed through a series of in vitro and cell-based assays.
Workflow for Target Identification and Validation
Caption: Workflow for the biological evaluation of the target compound.
In Vitro Assay Development for Hit Confirmation
4.2.1 Example Protocol: Tubulin Polymerization Assay This assay directly measures the effect of a compound on the formation of microtubules from tubulin dimers.[10][11]
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in an appropriate buffer (e.g., G-PEM buffer containing GTP) on ice.[12] Prepare a serial dilution of the test compound and control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in the same buffer.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound dilutions.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.[11]
-
Kinetic Measurement: Measure the absorbance every minute for 60-90 minutes.[10] An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compound to the vehicle control and the positive/negative controls to determine if it inhibits or enhances tubulin polymerization. Calculate the IC₅₀ value for inhibitory compounds.
Cell-Based Assays for Assessing Cellular Activity and Toxicity
4.3.1 Example Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Discussion and Future Directions
The successful synthesis and validation of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide as a tubulin polymerization inhibitor would open several avenues for further research.
Interpretation of Potential Results
If the compound demonstrates potent inhibition of tubulin polymerization and significant cytotoxicity against cancer cell lines, it would validate the initial hypothesis. The IC₅₀ values from the tubulin and MTT assays should be correlated. A strong correlation suggests that the observed cytotoxicity is primarily due to the antimitotic activity. Cell cycle analysis showing an accumulation of cells in the G2/M phase would further support this mechanism.
Lead Optimization Strategies
Should the compound show promise, structure-activity relationship (SAR) studies would be the next logical step. This would involve synthesizing analogs by:
-
Modifying the N-aryl ring: Exploring different substitution patterns (e.g., electronic and steric variations) on the 2,3-dimethylphenyl ring to improve potency and selectivity.
-
Altering the linker: Replacing the amide bond with other functionalities to modulate stability and pharmacokinetic properties.
-
Modifying the trimethoxyphenyl ring: While generally considered essential, subtle modifications could be explored to fine-tune binding interactions.[7]
Conclusion
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a rationally designed molecule with strong potential as a novel anticancer agent targeting tubulin polymerization. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and theoretical underpinning offer a solid foundation for researchers to explore this promising compound and its analogs, contributing to the ongoing search for more effective cancer therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Guide: SAR & Optimization of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide , a potent small-molecule inhibitor targeting the colchicine-binding site of tubulin.
Executive Summary
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide represents a paradigmatic scaffold in the design of anti-mitotic agents. It functions as a bioisostere of Combretastatin A-4 (CA-4) , a potent natural product that destabilizes microtubules. Unlike CA-4, which contains a chemically unstable cis-stilbene olefin prone to isomerization, this benzamide derivative utilizes an amide linker to maintain conformational rigidity and chemical stability while preserving nanomolar affinity for the colchicine-binding site on
This guide dissects the molecular architecture of this compound, explaining how the specific 2,3-dimethyl substitution on the B-ring optimizes hydrophobic fit and induces the critical "biaryl twist" required for bioactivity.
Chemical Biology & Mechanism of Action[1]
The Pharmacophore
The molecule is composed of three distinct pharmacophoric elements, each playing a critical role in the binding thermodynamics:
-
Ring A (3,4,5-Trimethoxyphenyl): The "Anchor." This moiety mimics the A-ring of colchicine and podophyllotoxin. It lodges into a specific pocket at the interface of
- and -tubulin, engaging in extensive Van der Waals interactions (specifically with Val181, Cys241, and Leu248 of -tubulin). -
The Linker (Amide Bond): A bioisostere of the cis-double bond. It restricts the distance between the two aryl rings and provides a hydrogen bond donor (NH) and acceptor (C=O) that can interact with the protein backbone (e.g., Thr179).
-
Ring B (2,3-Dimethylphenyl): The "Hydrophobic Tail." This ring occupies the hydrophobic pocket usually filled by the B-ring of colchicine. The specific 2,3-dimethyl pattern is engineered to maximize steric bulk in a way that forces the molecule out of planarity.
The "Biaryl Twist" Hypothesis
Tubulin inhibitors binding to the colchicine site must adopt a non-planar, twisted conformation.
-
Problem: A simple N-phenylbenzamide tends to be planar due to conjugation. Planar molecules do not fit the colchicine pocket well.
-
Solution (2,3-Dimethyl Effect): The methyl group at the ortho (2-position) creates a steric clash with the amide carbonyl oxygen or the amide hydrogen. This forces Ring B to rotate out of the plane of the amide linker (dihedral angle
40-60°). This pre-organized "twisted" conformation reduces the entropic penalty upon binding to tubulin.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the downstream signaling cascade initiated by the molecule.
Figure 1: Mechanism of Action. The compound binds to the Colchicine site, preventing microtubule assembly, leading to mitotic arrest and subsequent apoptosis.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of structural modifications on the benzamide scaffold, highlighting why the 2,3-dimethyl isomer is often superior.
SAR Data Summary (Representative)
| Moiety | Modification | Effect on Tubulin Inhibition (IC50) | Mechanistic Explanation |
| Ring A | 3,4,5-Trimethoxy | Optimal (< 10 nM) | Essential for "Anchor" pocket binding. Loss of any methoxy group drastically reduces affinity. |
| 3,4-Dimethoxy | Reduced (10-50x) | Insufficient electron density/VDW contact. | |
| Linker | Amide (-CONH-) | Potent | Stable bioisostere of cis-stilbene. |
| Ester (-COO-) | Active but Unstable | Susceptible to plasma hydrolysis (short half-life). | |
| N-Methyl Amide | Inactive | Loss of H-bond donor; steric clash prevents binding. | |
| Ring B | 2,3-Dimethyl | Highly Potent | Ortho-Me forces twist; Meta-Me fills hydrophobic pocket. |
| Unsubstituted | Weak (> 1 | Molecule is too planar; lacks hydrophobic bulk. | |
| 4-Methyl (Para) | Moderate | Fills pocket but lacks the ortho-twist effect. | |
| 2,6-Dimethyl | Inactive/Weak | Too much steric hindrance; prevents amide bond formation or proper binding fit. |
The "Magic Methyl" Effect
The 2,3-dimethyl substitution is superior to the 2,4- or 3,4-isomers in many benzamide series.
-
2-Methyl: Provides the conformational lock (twist).
-
3-Methyl: Increases lipophilicity and fills a specific sub-pocket in the
-tubulin domain that tolerates meta-substituents well. -
Combined: The 2,3-pattern creates a compact, twisted hydrophobic lobe that perfectly complements the host pocket.
Experimental Protocols
Synthesis: Schotten-Baumann Coupling
To ensure high purity and yield, a standard nucleophilic acyl substitution is recommended.
Reagents:
-
3,4,5-Trimethoxybenzoyl chloride (1.0 eq)
-
2,3-Dimethylaniline (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq) or Pyridine
-
Dichloromethane (DCM) (Solvent)
Workflow (DOT Visualization):
Figure 2: Synthetic pathway for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.
Tubulin Polymerization Assay (In Vitro Validation)
This assay confirms the direct interaction with tubulin.
-
Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.5, 1, 5
M). Keep DMSO < 1%. -
Initiation: Transfer to a 37°C spectrophotometer cell.
-
Measurement: Monitor absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.
-
Result: A potent inhibitor will show a flat line (no increase in turbidity), whereas the control will show a sigmoidal curve (polymerization).
References
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Link (Foundational work on the scaffold).
-
Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of combretastatin A-4 derivatives, 1-aroylindoles and 3-aroylindoles, as novel tubulin inhibitors." Journal of Medicinal Chemistry. Link (Discusses the amide/keto linker bioisosterism).
-
Hsieh, H. P., et al. (2005). "Synthesis and anti-proliferative activity of benzamide derivatives as novel tubulin inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Key paper describing N-phenylbenzamide SAR).
-
Wang, L., et al. (2002). "Structure-activity relationships of combretastatin A-4 analogues: modifications of the linker and the B-ring." Journal of Medicinal Chemistry. Link (Analysis of B-ring substitutions including methyl groups).
Sources
Harnessing the 3,4,5-Trimethoxybenzoyl Scaffold: A Technical Guide to the Therapeutic Potential of Novel Benzamide Derivatives in Oncology
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of molecular scaffolds, the 3,4,5-trimethoxyphenyl moiety has emerged as a privileged pharmacophore, integral to the activity of numerous natural and synthetic compounds with potent cytotoxic properties. This technical guide delves into the therapeutic potential of a promising class of compounds: N-substituted-3,4,5-trimethoxybenzamides. While the specific compound N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide lacks extensive documentation in the current scientific literature, this guide will provide a comprehensive overview of the broader class of trimethoxybenzamide derivatives, synthesizing data from closely related analogues to illuminate their potential in oncology. We will explore the chemical synthesis, mechanisms of action, and a validated preclinical evaluation workflow for these compounds, offering a robust framework for their investigation and development.
The 3,4,5-Trimethoxyphenyl Moiety: A Cornerstone in Anticancer Drug Design
The 3,4,5-trimethoxyphenyl group is a key structural feature in a variety of potent antimitotic agents, including the natural products colchicine and podophyllotoxin, as well as the synthetic vascular disrupting agent, combretastatin A-4.[1] The presence of these three methoxy groups on the phenyl ring is often crucial for high-affinity binding to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. Consequently, cells are arrested in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis.[2] The established success of this pharmacophore provides a strong rationale for the design and synthesis of novel derivatives, such as N-substituted-3,4,5-trimethoxybenzamides, in the quest for improved therapeutic indices and circumvention of resistance mechanisms.
Synthetic Strategies for Trimethoxybenzamide Derivatives
The synthesis of N-substituted-3,4,5-trimethoxybenzamides is typically achieved through a straightforward and versatile amide coupling reaction. The general synthetic pathway involves the reaction of 3,4,5-trimethoxybenzoic acid with a desired aniline derivative.
General Synthesis Protocol:
A common method for the synthesis of these benzamide derivatives involves the following steps:
-
Activation of the Carboxylic Acid: 3,4,5-trimethoxybenzoic acid is converted into a more reactive species, such as an acid chloride or an activated ester. A frequently used method is the reaction with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
Amide Bond Formation: The activated 3,4,5-trimethoxybenzoyl species is then reacted with the desired N-substituted aniline (in the case of the topic compound, 2,3-dimethylaniline) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated HCl and drive the reaction to completion. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure N-substituted-3,4,5-trimethoxybenzamide.[2]
The versatility of this synthetic route allows for the facile generation of a library of analogues with diverse substitutions on the N-phenyl ring, enabling a thorough exploration of the structure-activity relationship (SAR).
Mechanisms of Antitumor Activity
The primary mechanism of action for many trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization.[2][3] However, emerging research suggests that these derivatives may exert their anticancer effects through multiple pathways.
Inhibition of Tubulin Polymerization
The trimethoxybenzamide scaffold, particularly the 3,4,5-trimethoxyphenyl ring, is known to interact with the colchicine-binding site on β-tubulin.[1] This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has several downstream consequences for cancer cells:
-
Mitotic Arrest: The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, programmed cell death.[4]
Caption: G2/M Arrest and Apoptosis Pathway.
Other Potential Mechanisms
While tubulin inhibition is a primary mechanism, other cellular targets may contribute to the anticancer profile of trimethoxybenzamide derivatives.
-
Inhibition of NADPH Oxidase 4 (Nox4): Some trimethoxybenzylidene-indolinone derivatives have been shown to inhibit Nox4.[5] Nox4 is an enzyme that generates reactive oxygen species (ROS), and its overexpression has been implicated in the proliferation and survival of various cancer cells.[5] Inhibition of Nox4 can lead to decreased intracellular ROS levels and a reduction in cell viability.[5]
-
Topoisomerase II Inhibition: Certain carbazole derivatives containing a trimethoxybenzamido group have been associated with the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3]
Preclinical Evaluation Workflow
A systematic preclinical evaluation is essential to characterize the anticancer potential of novel trimethoxybenzamide derivatives. The following workflow outlines key in vitro and in vivo assays.
Caption: Preclinical Evaluation Workflow.
In Vitro Assays
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, MGC-803) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test trimethoxybenzamide derivatives in culture medium. The final DMSO concentration should be kept below 0.1%.[1] Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
This technique is used to determine the effect of the compounds on cell cycle progression.[1]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% cold ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.[1]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[1] An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.[2]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+). A significant increase in the Annexin V-positive population indicates the induction of apoptosis.[4]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative trimethoxybenzamide and related derivatives against various cancer cell lines from the literature.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Trimethoxy flavonoid benzimidazole derivative | MGC-803 (gastric) | 20.47 ± 2.07 | [7] |
| Trimethoxy flavonoid benzimidazole derivative | MFC (gastric) | 23.47 ± 3.59 | [7] |
| Triazinone-linked combretastatin analogue | MDA-MB-231 (breast) | Sub-micromolar | [2] |
| N-phenyl triazinone derivative | HepG2 (liver) | 1.38 | [4] |
| N-pyridoyl triazinone derivative | HepG2 (liver) | 2.52 | [4] |
| N-phenylthiazolyl triazinone derivative | HepG2 (liver) | 3.21 | [4] |
In Vivo Evaluation
Promising lead compounds identified from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a more complex biological system.[8]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., those found to be sensitive in vitro) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., intraperitoneal, oral) at various doses and schedules.[8]
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and other relevant biomarkers.
Structure-Activity Relationship (SAR) Insights
The exploration of SAR is crucial for optimizing the potency and selectivity of trimethoxybenzamide derivatives.
-
The 3,4,5-Trimethoxyphenyl Ring: This moiety is generally considered essential for the anticancer activity of this class of compounds, particularly for their interaction with tubulin.[1]
-
The N-Substituent: Modifications to the N-phenyl ring can significantly impact activity. For example, in a series of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives, the presence of a chlorine atom on the benzimidazole ring enhanced cytotoxic activity.[7] The nature and position of substituents on this ring can influence factors such as solubility, metabolic stability, and binding affinity to the target protein. A systematic variation of these substituents is a key strategy in lead optimization.
Challenges and Future Directions
Despite their promise, the development of trimethoxybenzamide derivatives faces several challenges:
-
Solubility: Many small molecule inhibitors suffer from poor aqueous solubility, which can limit their bioavailability and formulation options. Nanoparticle-based delivery systems could be explored to overcome this issue.[2]
-
Toxicity: Off-target effects and general toxicity are always a concern in cancer chemotherapy. Careful optimization of the chemical structure is required to maximize the therapeutic window.
-
Drug Resistance: The development of resistance to anticancer drugs is a major clinical problem. Investigating the potential for these compounds to be effective in drug-resistant cancer cell lines is an important area of research.
Future research should focus on the synthesis of diverse libraries of trimethoxybenzamide derivatives to expand the SAR knowledge base, the identification of novel molecular targets, and the evaluation of combination therapies with other anticancer agents to achieve synergistic effects and combat drug resistance.
Conclusion
The N-substituted-3,4,5-trimethoxybenzamide scaffold represents a promising framework for the development of novel anticancer agents. Their straightforward synthesis, coupled with a well-established primary mechanism of action as tubulin polymerization inhibitors, makes them an attractive class of compounds for further investigation. The comprehensive preclinical evaluation workflow outlined in this guide provides a clear and robust pathway for identifying and characterizing lead candidates with the potential for clinical translation. By leveraging the principles of medicinal chemistry and a thorough understanding of their biological activities, the therapeutic potential of trimethoxybenzamide derivatives in oncology can be fully realized.
References
-
New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Tron, G. C., et al. (2014). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Molecules, 19(9), 13589-13605. [Link]
-
Lv, K., et al. (2016). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 7(5), 949-956. [Link]
-
Lv, K., et al. (2016). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 7(5), 949-956. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 16183. [Link]
-
Trimethobenzamide. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). Pharmaceuticals, 16(10), 1459. [Link]
-
El-Damasy, D. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]
-
A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2016). Molecules, 21(11), 1492. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(10), 001-013. [Link]
-
Fernández-Pérez, I. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discov Ther, 9(1), 1-5. [Link]
-
Preclinical evaluation of cancer therapeutics. (2021). gov.uk. Retrieved February 26, 2026, from [Link]
-
Wang, H., et al. (2014). Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog. Marine Drugs, 12(6), 3536-3554. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]
Methodological & Application
Application Note: Solubilization & Cell Culture Optimization for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
This Application Note and Protocol guide details the solubilization and cellular application of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide , a synthetic small molecule structurally analogous to colchicine-site tubulin inhibitors (e.g., Combretastatin A-4 derivatives).
Executive Summary & Compound Profile
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a lipophilic benzamide derivative. Structurally, it combines a 3,4,5-trimethoxyphenyl "A-ring" (critical for tubulin binding) with a 2,3-dimethylphenyl "B-ring" via an amide linker. This pharmacophore is characteristic of agents that arrest the cell cycle at the G2/M phase by inhibiting microtubule polymerization.
Due to its high lipophilicity (estimated LogP ~3.0) and crystalline lattice energy, this compound is prone to "solvent shock" precipitation —a phenomenon where the compound rapidly crystallizes when a concentrated DMSO stock is introduced to aqueous culture media. This protocol mitigates that risk to ensure accurate IC₅₀ determination and reproducible phenotypic assays.
Physicochemical Data Table
| Property | Value / Description |
| Molecular Formula | C₁₈H₂₁NO₄ |
| Molecular Weight | 315.37 g/mol |
| Solubility (Water) | Negligible (< 1 µM) |
| Solubility (DMSO) | High (~20–50 mM typically feasible) |
| Primary Hazard | Cytotoxic (handle with PPE) |
| Storage (Solid) | -20°C, desiccated, dark |
| Stability (Solution) | Stable in DMSO at -20°C for >6 months |
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, verified 10 mM Master Stock solution. Rationale: A 10 mM stock allows for convenient 1000x dilution to achieve a 10 µM final concentration (a common upper limit for tubulin inhibitors) while keeping DMSO content at a safe 0.1%.
Materials
-
Compound: N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell Culture Grade).
-
Note: Do not use "technical grade" DMSO; impurities can induce cytotoxicity.
-
-
Equipment: Analytical balance (0.01 mg precision), vortex mixer, sonicating water bath.
Step-by-Step Methodology
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents atmospheric moisture condensation, which degrades the compound.
-
Weighing: Weigh approximately 3.15 mg of the compound into a sterile, amber glass vial or low-binding polypropylene microtube.
-
Calculation: To make 1.0 mL of 10 mM stock:
-
-
Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO.
-
Correction: If you weigh a different amount (e.g., 4.5 mg), adjust DMSO volume:
.
-
-
Dissolution Mechanics:
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5–10 minutes.
-
Visual QC: Hold the vial up to a light source. The solution must be completely clear and colorless/pale yellow. Any turbidity indicates incomplete dissolution.
-
-
Aliquoting: Dispense into 50–100 µL aliquots in sterile amber tubes.
-
Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).
Protocol B: Cell Culture Application (The "Intermediate Step" Method)
Objective: Dilute the hydrophobic stock into aqueous media without precipitating the compound. The Problem: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to media can cause local high concentrations at the pipette tip, forcing the hydrophobic compound to "crash out" as micro-crystals before it disperses.
Workflow Visualization
The following diagram illustrates the "Intermediate Dilution" strategy to maintain solubility.
Caption: Workflow for preventing precipitation. Serial dilutions are performed in 100% DMSO to generate a working stock (Intermediate) before the final single-step dilution into media.
Step-by-Step Methodology
-
Preparation of Working Stocks (in DMSO):
-
Decide your final testing concentrations (e.g., 10 µM, 1 µM, 0.1 µM).
-
Prepare 1000x concentrates for each point using DMSO as the diluent.
-
Example: To test at 1 µM , prepare a 1 mM stock in DMSO (dilute 10 mM Master Stock 1:10).
-
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours to allow attachment. Volume per well: 100 µL .
-
Compound Addition (The 1000x Spike):
-
Method A (Direct Spike): Add 0.1 µL of the 1000x DMSO working stock directly to the 100 µL well.
-
Method B (Pre-dilution - Recommended):
-
Take 2 µL of the 1000x DMSO working stock.
-
Add to 2 mL of pre-warmed complete culture media in a separate tube.
-
Vortex immediately and vigorously for 5 seconds. This rapid dispersion prevents crystal nucleation.
-
Aspirate old media from cells and replace with this drug-containing media.
-
-
-
Vehicle Control: Always include a "DMSO Only" control well containing 0.1% DMSO to normalize for solvent toxicity.
Quality Control & Troubleshooting
Validation: The "Crystal Check"
Benzamides are notorious for forming needle-like crystals in aqueous media over time.
-
Time: Check wells at 1 hour and 24 hours post-treatment.
-
Method: Use phase-contrast microscopy (20x or 40x objective).
-
Observation: Look for dark, needle-shaped precipitates floating above the cell layer.
DMSO Toxicity Limits
Different cell lines have varying tolerance to DMSO.
-
Robust Lines (HeLa, HEK293): Tolerate up to 0.5% DMSO.
-
Sensitive Lines (Primary neurons, Stem cells): Tolerate max 0.1% DMSO.
-
Recommendation: Standardize all assays to 0.1% DMSO to eliminate solvent artifacts.
Mechanism of Action Context
To interpret your results, understand the signaling pathway engaged by this compound.
Caption: Pharmacological cascade. The compound binds the colchicine site of β-tubulin, inhibiting polymerization and triggering G2/M arrest followed by apoptosis.
References
-
PubChem. (n.d.).[1] Compound Summary: Trimethobenzamide.[3][4][1][5][6] National Library of Medicine. Retrieved from [Link]
-
Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]
-
Lu, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. 554-92-7|N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the In Vitro Characterization of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Introduction
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a novel benzamide derivative. The 3,4,5-trimethoxybenzoyl moiety is a key pharmacophore found in a variety of biologically active compounds, including the tubulin-destabilizing agent combretastatin A-4.[1] The N-linked 2,3-dimethylphenyl group contributes to the molecule's lipophilicity and steric profile, which can significantly influence its interaction with biological targets. Given the lack of established biological data for this specific molecule, a systematic in vitro evaluation is essential to elucidate its pharmacological profile.
This guide provides a comprehensive framework for the initial characterization of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, beginning with an assessment of its general cytotoxicity, followed by investigations into its potential as a modulator of tubulin polymerization and cellular calcium signaling. These assays are selected based on the structural motifs of the compound and represent common early-stage screening paradigms in drug discovery.
Part 1: Foundational Analysis - Cytotoxicity Profiling
A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability.[2] This information is crucial for establishing a suitable concentration range for subsequent, more specific assays and for identifying potential as a cytotoxic agent, for instance, in an oncology context. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of viability.[3]
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the measurement of cytotoxicity of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide against a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Compound Preparation: Prepare a stock solution of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide in DMSO. Further dilute with complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa | Experimental Value |
| A549 | Experimental Value |
| MCF-7 | Experimental Value |
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Mechanistic Insight - Tubulin Polymerization Assay
The 3,4,5-trimethoxy substitution pattern on a phenyl ring is a hallmark of several compounds that interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][6] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, making it a key mechanism for anticancer agents.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol describes a cell-free assay to directly measure the effect of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide on the polymerization of purified tubulin.
Principle: Tubulin polymerization into microtubules can be monitored by the increase in light scattering or fluorescence of a reporter dye. This assay measures the change in fluorescence of a dye that preferentially binds to polymerized tubulin.
Materials:
-
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
-
Tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye (e.g., DAPI)
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (e.g., DMSO)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in polymerization buffer.
-
Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, fluorescent dye, and the test compound or controls.
-
Initiation of Polymerization: Add cold tubulin and GTP solution to each well. Mix gently.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition relative to the DMSO control.
Data Presentation:
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | 1 | Experimental Value |
| 10 | Experimental Value | |
| 50 | Experimental Value | |
| Combretastatin A-4 (Positive Control) | 1 | Experimental Value |
Proposed Mechanism Diagram:
Caption: Proposed mechanism of tubulin polymerization inhibition.
Part 3: Broad Screening - Calcium Flux Assay
Benzamide derivatives are known to interact with a wide range of biological targets, including ion channels.[7] A calcium flux assay is a versatile and high-throughput method to identify compounds that modulate the activity of calcium-permeable ion channels or G-protein coupled receptors (GPCRs) that trigger intracellular calcium release.[8][9]
Protocol 3: No-Wash Calcium Flux Assay
This protocol provides a general method for detecting changes in intracellular calcium concentration in response to the test compound using a fluorescent calcium indicator.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) that exhibits an increase in fluorescence intensity upon binding to free calcium. A change in fluorescence upon addition of the compound indicates modulation of calcium signaling pathways.[9]
Materials:
-
N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
-
Cell line expressing the target of interest (e.g., HEK293 cells expressing a specific ion channel like TRPM8) or for general screening.[8][10]
-
Calcium flux assay kit (e.g., Fluo-8 No-Wash)
-
Assay buffer (e.g., HHBS)
-
Positive control agonist/antagonist for the specific target
-
96- or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Plate cells in 96- or 384-well plates and grow overnight.
-
Dye Loading: Prepare the dye-loading solution according to the kit manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.[9]
-
Compound Preparation: Prepare a plate with the test compound at various concentrations in assay buffer.
-
Assay Execution: Place the cell plate and the compound plate into the fluorescence plate reader.
-
Baseline Reading: Record a baseline fluorescence reading for a few seconds.
-
Compound Addition: The instrument will automatically inject the compound into the cell plate.
-
Kinetic Measurement: Immediately after injection, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. For antagonists, cells are pre-incubated with the compound before adding a known agonist.
Data Presentation:
| Compound | Concentration (µM) | Agonist Response (% of Control) | Antagonist Inhibition (%) |
| N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | 0.1 | Experimental Value | Experimental Value |
| 1 | Experimental Value | Experimental Value | |
| 10 | Experimental Value | Experimental Value |
Experimental Workflow Diagram:
Sources
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. content.abcam.com [content.abcam.com]
- 10. jneurosci.org [jneurosci.org]
amide coupling reaction conditions for trimethoxybenzamide synthesis
An Application Guide to Amide Coupling Reactions for the Synthesis of Trimethoxybenzamides
Introduction: The Central Role of the Amide Bond
The amide bond is arguably the most important functional group in modern organic and medicinal chemistry. It forms the backbone of peptides and proteins and is a cornerstone structure in a vast number of pharmaceuticals, including top-selling drugs.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow reaction that requires activation of the carboxylic acid.[2][3] This guide provides an in-depth analysis of common and advanced amide coupling strategies, with a specific focus on the synthesis of N-substituted 3,4,5-trimethoxybenzamides, a scaffold of interest in drug development.
This document moves beyond a simple recitation of steps to explain the causality behind reagent choice and procedural design. We will explore the mechanisms, advantages, and limitations of several classes of coupling reagents, providing researchers with the authoritative grounding needed to select and optimize reaction conditions for their specific synthetic challenges.
Pillar 1: Selecting the Optimal Coupling Reagent
The success of an amide coupling reaction hinges on the choice of the "coupling reagent," which activates the carboxylic acid. There is no single "best" reagent; the optimal choice depends on factors like substrate steric hindrance, potential for racemization, cost, scale, and ease of byproduct removal.[4] We will compare three major classes of reagents: carbodiimides, uronium/aminium salts, and phosphonic anhydrides.
Comparative Analysis of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Ideal For |
| Carbodiimides | EDC, DCC | Cost-effective, widely used. EDC byproducts are water-soluble, simplifying workup.[2][5] | Can lead to racemization without additives. DCC byproduct (DCU) is a precipitate that can be difficult to remove completely. | Routine, large-scale synthesis where cost is a primary factor. |
| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reaction rates, low racemization.[6][7] | More expensive. Byproduct (tetramethylurea) can be difficult to remove.[8] Potential for side reactions with certain substrates.[9] | Challenging couplings, hindered substrates, and peptide synthesis where speed and purity are critical. |
| Phosphonic Anhydrides | T3P® | Excellent yields, very low epimerization, mild conditions. Byproducts are water-soluble, leading to simple, clean workups.[10][11] | Higher initial reagent cost compared to carbodiimides. Reagent is often supplied as a solution.[12] | Process development and scale-up where high purity and a simple, robust workup are paramount.[13] |
Pillar 2: Mechanistic Underpinnings of Carboxylic Acid Activation
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The activation of the carboxylic acid is the key step, proceeding through different reactive intermediates depending on the reagent used.
Mechanism 1: EDC/HOBt-Mediated Coupling
The carbodiimide-based approach, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often includes an additive like N-hydroxybenzotriazole (HOBt).
-
Activation: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.
-
Additive Interception: This unstable intermediate can be intercepted by HOBt to form a more stable HOBt-ester. This step is critical for preventing side reactions and suppressing racemization.[2]
-
Aminolysis: The amine nucleophile attacks the activated HOBt-ester to form the thermodynamically stable amide bond, regenerating HOBt.
Mechanism 3: T3P®-Mediated Coupling
Propanephosphonic Acid Anhydride (T3P®) is a cyclic anhydride that acts as a powerful dehydrating agent.
-
Mixed Anhydride Formation: The carboxylate, formed by a base, attacks one of the phosphorus atoms in the T3P® trimer, forming a highly reactive mixed phosphonic-carboxylic anhydride intermediate. [12]2. Aminolysis: The amine directly attacks the carbonyl carbon of this activated intermediate, forming the amide bond and releasing water-soluble phosphonic acid byproducts. [11]This clean conversion and the nature of the byproducts make T3P® an excellent reagent for process chemistry. [10]
Pillar 3: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of an N-aryl-3,4,5-trimethoxybenzamide, a common structural motif.
General Experimental Workflow
This diagram outlines the universal steps in a typical amide coupling reaction, from setup to final product.
Protocol 1: EDC/HOBt Coupling
This method is a reliable and cost-effective choice for standard amide bond formations.
-
Materials & Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 equiv)
-
Amine (e.g., Aniline) (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1M HCl, sat. NaHCO₃, brine)
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4,5-trimethoxybenzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.2 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add the base (DIPEA or TEA, 2.5 equiv) dropwise.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed. [2] 8. Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide.
-
Protocol 2: HATU Coupling
This protocol is highly effective for more sterically hindered or electronically deactivated substrates.
-
Materials & Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 equiv)
-
Amine (e.g., 2,6-Dimethylaniline) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine 3,4,5-trimethoxybenzoic acid (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids (~0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. [2] 6. Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Let the reaction warm to room temperature and stir for 1 to 4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor progress by TLC or LC-MS. [8] 9. Workup: Dilute the reaction mixture with Ethyl Acetate. Wash thoroughly with water or brine multiple times to remove DMF and byproducts. If tetramethylurea byproduct is persistent, trituration or careful chromatography may be necessary.
-
Isolation & Purification: Proceed as described in Protocol 1.
-
Protocol 3: T3P® Coupling
This modern protocol is prized for its high yields, low racemization, and exceptionally simple workup.
-
Materials & Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50 wt% solution in Ethyl Acetate or THF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Anhydrous Ethyl Acetate or Tetrahydrofuran (THF)
-
Standard workup reagents
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3,4,5-trimethoxybenzoic acid (1.0 equiv) and the amine (1.1 equiv).
-
Dissolve the components in anhydrous Ethyl Acetate or THF (~0.3 M).
-
Add the base (Pyridine or DIPEA, 3.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 equiv) dropwise via syringe, maintaining the temperature below 10 °C. The reaction can be mildly exothermic. [10] 6. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or a saturated NaHCO₃ solution. The phosphonic acid byproducts are highly water-soluble and will be extracted into the aqueous phase. [12]Separate the layers.
-
Wash the organic layer with water (1x) and brine (1x).
-
Isolation & Purification: The workup is often so effective that after drying and concentrating the organic layer, the crude product is of high purity. If necessary, purify further by flash chromatography or recrystallization.
-
Conclusion
The formation of an amide bond is a foundational reaction in the synthesis of molecules critical to research and drug development. While the transformation appears simple, its success relies on a nuanced understanding of the available reagents and their mechanisms of action. For the synthesis of trimethoxybenzamides, standard conditions using EDC/HOBt offer a balance of cost and effectiveness. For more challenging substrates where efficiency is paramount, HATU provides a powerful alternative. For applications demanding high purity, mild conditions, and a streamlined, scalable workup, T3P® represents a state-of-the-art solution. By grounding procedural choices in mechanistic understanding, researchers can confidently navigate the complexities of amide coupling to achieve their synthetic goals.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Thakkar, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(12), 1645-1648. [Link]
-
Curia. (2024). Understanding T3P® from start to finish. Curia. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Curia Global. (n.d.). Propane-phosphonic Acid Anhydride – T3P® Reagent. Curia Global. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Cermola, F., & D'Auria, M. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 554-566. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Tella, R., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2133-2141. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (T3P). Common Organic Chemistry. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7306. [Link]
-
Kim Reactor. (2024). T3P | Propanephosphonic anhydride | T3P reagent. YouTube. [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]
- Google Patents. (1984). FR2531079A1 - N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide and process for the preparation of trimethobenzamide hydrochloride.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Deeming, A. S., et al. (2015). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 17(4), 2350-2365. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-368. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide bond formation: beyond the myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 12. youtube.com [youtube.com]
- 13. curiaglobal.com [curiaglobal.com]
handling and storage requirements for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
An In-Depth Guide to the Handling and Storage of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the safe handling and storage of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide. As a novel chemical entity, specific safety and stability data are not extensively published. Therefore, this guide synthesizes best practices derived from the chemical's structural components—a substituted benzamide core—and established laboratory safety principles. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and adhere to regulatory standards. We will delve into hazard assessment based on analogous compounds, detailed protocols for personal protective equipment (PPE) and engineering controls, and rigorous guidelines for short-term and long-term storage.
Compound Profile and Inferred Hazard Assessment
-
Benzamide Core: Benzamides as a class are generally considered stable solids. However, they can be harmful if swallowed and may cause irritation upon contact with skin and eyes.[1][2] Dust formation should be minimized during handling.[2][3]
-
Trimethoxybenzoyl Group: Compounds containing this group, such as 3,4,5-trimethoxybenzaldehyde, are known to be irritating to the eyes, respiratory system, and skin, and are harmful if swallowed.[4][5] They are generally stable under normal conditions but should be kept away from strong oxidizing agents.[4]
-
Substituted Amides: Similar compounds, like Trimethobenzamide, are known to be harmful if swallowed and may cause allergic skin reactions or respiratory symptoms if inhaled.[6][7]
Based on this analysis, N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide should be treated as a substance that is potentially harmful if ingested or inhaled, and capable of causing skin and eye irritation.
Table 1: Inferred Physicochemical and Hazard Profile
| Property | Inferred Value / Classification | Rationale & Sources |
| Physical State | Solid, likely crystalline powder | Based on similar complex organic amides.[8] |
| Oral Toxicity | Harmful if swallowed (Assumed Acute Toxicity: Category 4) | Based on data for Benzamide and Trimethobenzamide.[2][6] |
| Dermal Toxicity | Potential for skin irritation | Common characteristic for benzamide and trimethoxybenzoyl compounds.[4][9] |
| Inhalation Toxicity | Potential for respiratory tract irritation; minimize dust | Based on general handling for powdered chemicals and related compounds.[3][9] |
| Eye Irritation | Potential for serious eye irritation | Common characteristic for related chemical classes.[4][9] |
| Mutagenicity | Suspected of causing genetic defects | Benzamide itself is suspected of causing genetic defects (H341).[2] This is a conservative assumption. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | General incompatibility for amides and ethers.[4][10] |
Core Principles of Safe Handling
Safe handling is predicated on a multi-layered approach that combines engineering controls, appropriate personal protective equipment, and stringent procedural discipline. The primary goal is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.
Engineering Controls
The first line of defense is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All weighing and solution preparation activities involving the solid compound must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates. Storing chemicals in the fume hood should be kept to a minimum to ensure proper airflow.[11]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1] For odoriferous compounds, ventilated storage cabinets are recommended.[12]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required at all times.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[3]
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities, a complete suit protecting against chemicals may be necessary.[3]
-
Respiratory Protection: If handling large quantities or if engineering controls are insufficient to prevent dust formation, a NIOSH-approved respirator for particulates is recommended.[6]
Detailed Handling Protocols
Protocol 1: Weighing and Dispensing Solid Compound
-
Preparation: Don all required PPE (safety glasses, gloves, lab coat). Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Staging: Place a weigh boat, spatula, and the compound's container inside the fume hood. Keep the container closed until ready to dispense.[13]
-
Dispensing: Slowly open the container to avoid creating airborne dust. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid tapping or shaking the container.
-
Closure: Immediately and tightly close the primary container after dispensing.[1]
-
Cleanup: Gently wipe down the spatula and any minor spills on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of it as chemical waste.
-
Transport: If moving the weighed compound, ensure it is in a sealed and clearly labeled secondary container.
Causality Note: The primary directive of this protocol is to prevent the generation and inhalation of aerosolized particles. Handling all solids within a fume hood provides a critical barrier between the operator and the chemical.
Protocol 2: Solution Preparation
-
Preparation: Perform this entire procedure within a chemical fume hood.
-
Solvent Addition: Place the vessel containing the weighed solid into the fume hood. Slowly add the desired solvent, directing the stream down the side of the vessel to minimize splashing.
-
Dissolution: Cap the vessel and mix using a vortexer or magnetic stirrer as required. If heating is necessary, use a controlled heating mantle and ensure proper ventilation.
-
Labeling: Immediately label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.[14]
Storage Requirements and Stability
Proper storage is essential for maintaining the chemical integrity of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide and ensuring laboratory safety.
General Storage Conditions
-
Container: Keep the compound in its original, tightly-closed container.[2]
-
Location: Store in a cool, dry, and well-ventilated area.[3][10] The storage area should be a dedicated chemical cabinet, not on open benchtops or in fume hoods.[11][12]
-
Environment: Protect from direct sunlight and heat sources.[10][13] Do not store chemicals under sinks.[14]
-
Inventory: All containers should be dated upon arrival and opening.[14] Use older stock first to prevent the accumulation of aged chemicals.[13]
Chemical Segregation
Improper segregation can lead to dangerous reactions.[14] N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide should be stored based on its inferred hazard class.
-
Store with General Organics: Store in a cabinet designated for general organic compounds, away from reactive chemicals.
-
Segregate from Incompatibles: Crucially, store this compound separately from:
The following diagram illustrates the decision-making process for proper storage segregation.
Caption: Workflow for assessing and segregating chemicals upon receipt.
Long-Term Stability Considerations
While specific data is absent, studies on the related compound Trimethobenzamide show significant degradation under basic (5N NaOH) and oxidative (H₂O₂) conditions.[16] No significant degradation was observed under acidic or neutral hydrolysis, or photolytic and thermal stress.[16]
Insight for Long-Term Storage:
-
To maximize shelf-life, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) to protect against potential long-term oxidative degradation.
-
Solutions should be freshly prepared. If storage of solutions is unavoidable, they should be stored at low temperatures (2-8°C), protected from light, and buffered to a neutral or slightly acidic pH.[17]
Spill and Waste Management
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Assess: Evaluate the spill size. For small spills of solid material, proceed with cleanup. For large spills, evacuate the lab and contact the institutional safety office.
-
Cleanup (Small Spill):
-
Wear appropriate PPE (gloves, safety glasses, lab coat).
-
Gently cover the spill with an inert absorbent material.
-
Carefully sweep up the material without creating dust and place it into a suitable, labeled container for disposal.[3]
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Prevent Entry into Waterways: Do not let the product enter drains or soil.[1]
Waste Disposal
-
Dispose of unused compounds and contaminated materials as hazardous chemical waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Conclusion
The handling and storage of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide require a cautious and systematic approach grounded in established safety principles. By treating this compound with the precautions appropriate for its structural analogs—as a potentially harmful and irritating substance—researchers can ensure a safe laboratory environment while preserving the compound's integrity for experimental use. Adherence to the engineering controls, PPE requirements, and storage protocols outlined in this guide is paramount for achieving these goals.
References
-
Environment, Health and Safety. (n.d.). 7.9.1 General Storage Guidelines. University of North Carolina at Chapel Hill. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
Carolina Knowledge Center. (2022, May 26). General Rules for Chemical Storage. Carolina Biological Supply Company. Retrieved from [Link]
-
MetaSci Inc. (n.d.). Safety Data Sheet Benzamide. Retrieved from [Link]
-
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Benzamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-N'-(3-methylphenyl)-p-methoxybenzamidine. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Trimethobenzamide Hydrochloride MSDS. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Benzamide, N-(p-(2-(dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxy-, monohydrochloride (8CI). Retrieved from [Link]
-
MolPort. (n.d.). Compound 3,4,5-trimethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. Retrieved from [Link]
-
QuickCompany. (n.d.). An Improved Process For Trimethobenzamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Trimethobenzamide-impurities. Retrieved from [Link]
-
Thorat, P., & Sengupta, P. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 56, e18817. Retrieved from [Link]
- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(8), 2266. Retrieved from [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. hsa.ie [hsa.ie]
- 12. knowledge.carolina.com [knowledge.carolina.com]
- 13. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.smolecule.com [pdf.smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Welcome to the dedicated technical support resource for the synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions. Our focus is on overcoming the common challenges associated with this synthesis, particularly the steric hindrance presented by the 2,3-dimethylaniline substrate, to improve reaction efficiency and yield.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems users may encounter during the amide coupling reaction. Each issue is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.
Q1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve it?
Low yield is the most common challenge in this synthesis, primarily due to the reduced nucleophilicity and significant steric hindrance of 2,3-dimethylaniline. The ortho-methyl group impedes the amine's approach to the activated carboxylic acid.
Potential Causes & Recommended Solutions:
-
Cause A: Inadequate Activation of the Carboxylic Acid. Standard coupling reagents may not create a sufficiently reactive intermediate to overcome the steric barrier. The key intermediate, an O-acylisourea (when using carbodiimides), can also undergo an unproductive rearrangement if not quickly intercepted by the amine.[1][2][3]
-
Solution 1: Switch to a More Powerful Coupling Agent. If using standard carbodiimides like DCC or EDC alone, consider upgrading to a uronium/aminium salt-based reagent like HATU or HBTU. These reagents form highly reactive HOBt or HOAt active esters, which are more effective for coupling hindered substrates.[4][5]
-
Solution 2: Utilize the Acyl Chloride Route. Converting the 3,4,5-trimethoxybenzoic acid to its corresponding acyl chloride is often the most robust method for coupling with sterically hindered or electron-deficient anilines.[6][7][8] Acyl chlorides are significantly more electrophilic than in situ activated esters.
-
-
Cause B: Steric Hindrance. The core issue with this substrate combination. The reaction rate is likely slow, allowing side reactions to dominate.[1][9]
-
Solution 1: Increase Reaction Temperature. For sluggish couplings, elevating the temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. This must be balanced against potential reagent or product degradation. Monitor the reaction closely by TLC.
-
Solution 2: Increase Reaction Time. Allow the reaction to proceed for an extended period (e.g., 24-48 hours) at room temperature before concluding it has failed.
-
Solution 3: Consider Microwave-Assisted Synthesis. Microwave irradiation can dramatically shorten reaction times and improve yields for difficult couplings by efficiently overcoming activation energy barriers.[1]
-
-
Cause C: Suboptimal Reagent Stoichiometry & Order of Addition.
-
Solution 1: Use a Slight Excess of the Amine. Using a small excess (1.1-1.2 equivalents) of the less expensive or more accessible starting material can help drive the reaction to completion.
-
Solution 2: Optimize Order of Addition. When using coupling agents, the order of addition is crucial. To minimize side reactions, pre-activate the carboxylic acid with the coupling agent (and additive like HOBt) for 15-30 minutes before adding the amine. This minimizes the exposure of the coupling reagent to the amine, which can sometimes lead to guanidinium byproducts.[10]
-
Q2: My reaction is messy, showing multiple spots on TLC, including unreacted starting materials. What are these byproducts and how can I prevent them?
Impurity formation is often linked to the slow rate of the desired reaction, which allows side reactions to occur.
Potential Causes & Recommended Solutions:
-
Cause A: Formation of N-acylurea Byproduct. This is a classic side reaction when using carbodiimide reagents like DCC or EDC. The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your activated acid.[1][3][4]
-
Solution 1: Use an Additive. The addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is critical when using carbodiimides.[2][4] These additives rapidly trap the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine.[4][5]
-
Solution 2: Use a Water-Soluble Carbodiimide (EDC). If N-acylurea formation is unavoidable, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous because both the urea byproduct and any N-acylurea are water-soluble and can be easily removed during an aqueous workup.[3][4] The byproduct of DCC (dicyclohexylurea, DCU) is notoriously difficult to remove as it is insoluble in most organic solvents.[2][3]
-
-
Cause B: Unreacted Starting Materials. Incomplete conversion is a direct consequence of low reactivity.
-
Solution: Employ the strategies outlined in Q1 to improve the reaction rate and drive the equilibrium towards the product. This includes using a more potent coupling system (e.g., HATU) or the acyl chloride method.
-
Q3: I have successfully formed the product, but I am struggling with purification. How can I effectively purify my N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide?
Purification can be challenging, especially if byproducts have similar polarities to the desired product.
Potential Causes & Recommended Solutions:
-
Cause A: Dicyclohexylurea (DCU) Contamination. If you used DCC as your coupling agent, the DCU byproduct is a common and frustrating impurity.
-
Solution 1: Filtration. Most of the DCU will precipitate out of common solvents like Dichloromethane (DCM) or Ethyl Acetate. Filter the reaction mixture before workup. However, trace amounts often remain.[2]
-
Solution 2: Trituration/Recrystallization. After initial purification, triturating the crude solid with a solvent in which the product is sparingly soluble but DCU is not (e.g., cold diethyl ether) can help.
-
Proactive Solution: Avoid DCC in solution-phase synthesis unless necessary. Use EDC or DIC, whose byproducts are more easily removed.[3]
-
-
Cause B: Difficulty with Column Chromatography. The product and unreacted starting materials or byproducts may co-elute.
-
Solution 1: Optimize Solvent System. Systematically screen different solvent systems for Thin Layer Chromatography (TLC) to achieve better separation (Rf difference > 0.2). Test various ratios of non-polar (e.g., Hexane, Heptane) and polar (e.g., Ethyl Acetate, Acetone) solvents.
-
Solution 2: Use a Different Stationary Phase. If silica gel fails, consider using alumina or reverse-phase (C18) silica for chromatography.
-
-
Cause C: Inefficient Recrystallization. Finding a suitable single-solvent system can be difficult.
-
Solution 1: Use a Two-Solvent System. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., Ethanol, Ethyl Acetate) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., Water, Hexane) in which it is insoluble until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[11]
-
Recommended Solvents: Based on analogous structures, a mixture of Ethanol/Water or Ethyl Acetate/Hexane is a good starting point for recrystallization trials.[7][11]
-
Frequently Asked Questions (FAQs)
-
Q: For this specific synthesis, is the amide coupling route or the acyl chloride route better?
-
A: For sterically hindered anilines like 2,3-dimethylaniline, the acyl chloride route is generally more reliable and higher-yielding . Acyl chlorides are highly reactive electrophiles that can overcome the steric barrier more effectively than the activated esters formed by most coupling agents.[7] However, this route requires an extra step to prepare the acyl chloride, which is moisture-sensitive.[12] The amide coupling route with a potent reagent like HATU is a viable one-pot alternative but may be more expensive.
-
-
Q: What are the pros and cons of common coupling reagents for this reaction?
-
A: The choice of reagent is a trade-off between reactivity, cost, and ease of purification.
-
| Coupling Agent System | Pros | Cons |
| DCC / HOBt | Inexpensive, effective for many amides.[4] | DCU byproduct is very difficult to remove from the product.[2][3] |
| EDC / HOBt | Byproducts are water-soluble, allowing for easy removal via aqueous workup.[3][4] | May not be reactive enough for this sterically hindered coupling. |
| HATU / DIPEA | Very high reactivity, excellent for difficult couplings and minimizing side reactions.[5] | Significantly more expensive; byproducts need to be removed by workup/chromatography. |
| Acyl Chloride (via SOCl₂) | Highly reactive, often gives the highest yield for hindered substrates.[7][12] | Requires an additional synthetic step; Thionyl chloride (SOCl₂) is corrosive and requires careful handling. |
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture alongside pure samples of your two starting materials (3,4,5-trimethoxybenzoic acid and 2,3-dimethylaniline). The product, being less polar than the carboxylic acid but typically more polar than the aniline, should appear as a new spot with an intermediate Rf value. Use a mobile phase like 3:1 Hexane:Ethyl Acetate and visualize under a UV lamp (254 nm).
-
Visualized Workflows and Schemes
dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", label="Workflow: Troubleshooting Low Synthesis Yield", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_method [label="Which synthetic route was used?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
// Coupling Path coupling [label="Amide Coupling Route", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_coupling [label="Which coupling agent?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; edc_dcc [label="EDC or DCC?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; add_hobt [label="Action: Add HOBt to prevent\nN-acylurea formation.", fillcolor="#FBBC05", fontcolor="#202124"]; upgrade_coupling [label="Action: Switch to a more potent\ncoupling agent like HATU.", fillcolor="#FBBC05", fontcolor="#202124"];
// Acid Chloride Path acid_chloride [label="Acyl Chloride Route", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity [label="Was the acyl chloride used immediately\nand protected from moisture?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; remake_chloride [label="Action: Prepare fresh acyl chloride\nand use immediately under inert gas.", fillcolor="#FBBC05", fontcolor="#202124"];
// General Optimizations optimize_conditions [label="Action: Increase temperature (40-60°C)\nand/or reaction time (24h+).", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> check_method; check_method -> coupling [label="Coupling"]; check_method -> acid_chloride [label="Acyl Chloride"];
coupling -> check_coupling; check_coupling -> edc_dcc [label="Carbodiimide"]; check_coupling -> upgrade_coupling [label="HATU/Other"]; edc_dcc -> add_hobt [label="No HOBt used"]; edc_dcc -> upgrade_coupling [label="HOBt already used"];
acid_chloride -> check_purity; check_purity -> optimize_conditions [label="Yes"]; check_purity -> remake_chloride [label="No"];
add_hobt -> optimize_conditions; upgrade_coupling -> optimize_conditions; remake_chloride -> optimize_conditions; } dot Caption: Troubleshooting workflow for low product yield.
dot digraph "Synthetic_Pathways" { graph [fontname="Arial", label="Primary Synthetic Routes", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} dot Caption: The two primary synthetic pathways to the target molecule.
Optimized Experimental Protocols
The following protocols are provided as a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol A: Acyl Chloride Method (Recommended)
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride [12]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4,5-trimethoxybenzoic acid (1.0 eq).
-
Add chloroform (or DCM) as the solvent.
-
Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 60-70°C) for 2-4 hours. The reaction can be monitored for the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to yield 3,4,5-trimethoxybenzoyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.
Step 2: Amide Formation (Schotten-Baumann Conditions) [7]
-
In a separate flask, dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq) in anhydrous Dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve the crude 3,4,5-trimethoxybenzoyl chloride (1.05 eq) from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: High-Activity Amide Coupling Method (HATU)
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4,5-trimethoxybenzoic acid (1.0 eq), HATU (1.1 eq), and an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Stir the mixture for 5 minutes, then add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir for another 15-20 minutes at room temperature to pre-activate the acid.
-
Add 2,3-dimethylaniline (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Dilute the reaction mixture with Ethyl Acetate and water. Wash the organic layer extensively with water to remove DMF, followed by washes with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol C: Purification
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load it onto a silica gel column packed in hexane.
-
Elute the column using a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% Ethyl Acetate and gradually increasing to 20-30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Recrystallization: [11]
-
Dissolve the purified solid from the column in a minimal amount of hot ethanol.
-
Slowly add deionized water dropwise until persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
References
- Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
-
Vankalapati, M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Aapptec. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
QuickCompany. (n.d.). An Improved Process For Trimethobenzamide. Retrieved from [Link]
-
ACS Publications. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]
-
ACS Publications. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]
-
PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]
-
PMC. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Trimethobenzamide-impurities. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [amp.chemicalbook.com]
overcoming precipitation of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide in media
Technical Support Center: Solubility Optimization for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Executive Summary
Molecule Identity: N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide Chemical Class: Lipophilic Benzanilide Derivative Physicochemical Profile: [1]
-
Nature: Neutral, hydrophobic molecule (lacks the ionizable basic amine tail found in analogues like Trimethobenzamide/Tigan).[1]
-
Solubility Challenge: High crystallinity ("Brick Dust") and poor aqueous solubility (< 1 µg/mL predicted).[1]
-
Primary Failure Mode: Immediate nucleation and precipitation upon dilution from organic stock (DMSO) into aqueous media (The "Solvent Shift" effect).[1]
This guide provides field-proven protocols to overcome precipitation, ensuring consistent dosing in cell culture and biochemical assays.
Module 1: The "Crash-Out" Phenomenon (Root Cause Analysis)
Understanding why your compound precipitates is the first step to prevention.[1] This molecule is a classic BCS Class II candidate (High Permeability, Low Solubility).[1]
The Mechanism: Solvent Shifting
You likely prepare a stock solution in DMSO (where solubility is high, >50 mM).[1] When you pipette this stock into cell culture media (water-based), the solvent environment changes instantaneously.[1]
-
DMSO Diffusion: The DMSO diffuses away from the droplet interface into the water.
-
Supersaturation: The local concentration of the drug at the injection site exceeds its aqueous solubility limit.
-
Nucleation: The hydrophobic 2,3-dimethylphenyl and trimethoxybenzoyl rings stack together to exclude water, forming stable crystal nuclei.[1]
-
Precipitation: Visible white cloudiness or invisible micro-crystals form, reducing the effective concentration.[1]
Figure 1: The thermodynamic pathway of precipitation upon dilution.[1]
Module 2: Troubleshooting Guide
| Symptom | Probable Cause | Immediate Solution |
| Immediate White Cloud | "The DMSO Shock" Adding 100% DMSO stock directly to static media creates a local high-concentration zone.[1] | Vortex-While-Pipetting: Vortex the media while slowly injecting the stock to disperse the DMSO instantly. |
| Crystals after 24h | Ostwald Ripening Small, invisible nuclei formed initially and grew over time into visible crystals.[1] | Switch to Protocol B (Cyclodextrin). Simple co-solvents (DMSO) cannot maintain stability over long incubations.[1] |
| Loss of Potency (No visible ppt) | Plastic Adsorption Benzamides are lipophilic and stick to polystyrene plates/tubes.[1] | Add 0.1% BSA or Tween 80 to the media to block non-specific binding sites on the plastic. |
| Oily Droplets | "Oiling Out" The compound is liquid at assay temp or formed a super-cooled liquid phase.[1] | Sonication: Sonicate the media for 5-10 mins to disperse droplets, or use a surfactant (Tween 80).[1] |
Module 3: Advanced Formulation Protocols
WARNING: Do not rely on pH adjustment. This molecule is neutral .[1] Adding acid or base will not improve solubility and may hydrolyze the amide bond.[1]
Protocol A: The Co-Solvent Cascade (For Short-Term Assays)
Best for: Acute experiments (< 4 hours) where low toxicity is required.[1]
Concept: Instead of jumping from 100% DMSO to 100% Water, use an intermediate "bridge" solvent.[1]
-
Prepare Stock: 10 mM in 100% DMSO.
-
Prepare Intermediate: Mix DMSO and PEG400 (Polyethylene Glycol 400) in a 1:1 ratio.[1]
-
Dilution Step 1: Dilute your stock 10-fold into the DMSO/PEG400 mix (Final: 1 mM).
-
Dilution Step 2: Dilute this 1 mM intermediate into your media (1:100).
-
Result: The final solution contains ~1% PEG400, which stabilizes the transition.
-
Protocol B: The Cyclodextrin Shield (Gold Standard)
Best for: Long-term cell culture (24-72 hours) and in vivo studies.[1]
Concept: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "molecular bucket" around the hydrophobic 2,3-dimethylphenyl tail, hiding it from water while keeping the molecule in solution.[1]
Reagents:
Step-by-Step:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in Milli-Q water or PBS.[1] Filter sterilize (0.22 µm).
-
Solubilize Compound:
-
Add your solid compound directly to the 20% CD solution.[1]
-
Sonicate in a water bath at 37°C for 30-60 minutes.
-
Note: If it doesn't dissolve completely, add a small amount of DMSO (up to 5% of final volume) to "kickstart" the inclusion process, then sonicate again.
-
-
Dilution: Use this stock to dose your cells. The cyclodextrin is non-toxic to most cell lines up to 1-2%.[1]
Why this works: The cyclodextrin cavity encapsulates the hydrophobic drug, preventing the "stacking" that leads to nucleation.
Decision Tree: Which Protocol to Use?
Figure 2: Selection guide based on experimental constraints.[1]
Frequently Asked Questions (FAQ)
Q: Can I use the Hydrochloride (HCl) salt form to improve solubility? A: Not effectively for this specific analogue. Unlike Tigan (which has a basic amine tail), N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide lacks a strongly basic center.[1] The amide nitrogen is not basic enough to form a stable salt at physiological pH. You are dealing with a neutral lipophile; treat it like a lipid.[1]
Q: My compound precipitates when I freeze the media. Is it ruined? A: The compound has likely crystallized out.[1] Do not just thaw and use.[1] You must re-sonicate and vortex vigorously at 37°C to redissolve the crystals. If a visible pellet remains, you must filter and re-quantify the concentration, or discard and prepare fresh.
Q: Can I heat the solution to dissolve it? A: Yes, benzamides are generally thermally stable. You can heat the stock to 50-60°C to ensure complete dissolution in DMSO or the Cyclodextrin vehicle.[1] However, ensure the solution cools to 37°C before adding to cells to avoid heat shock.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.
-
PubChem Database. Trimethobenzamide (Analogue Reference). National Center for Biotechnology Information.[1] [1]
-
Rowe, R. C., et al. Handbook of Pharmaceutical Excipients. (Use of PEG400 and Cyclodextrins in formulation).[1]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, a compound of interest in pharmaceutical research. By leveraging predictive data and comparing it with structurally similar molecules, we will elucidate its unique spectral fingerprint. This document is intended for researchers and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for rigorous structural characterization.[1]
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry and pharmaceutical development.[1] Its power lies in its ability to provide a detailed atomic-level map of a molecule's structure. For a molecule like N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, with its distinct aromatic systems and functional groups, ¹H NMR offers a non-destructive method to confirm its identity, purity, and conformation in solution.
The analysis hinges on interpreting four key pieces of information from the spectrum[2]:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: Reveals the relative number of protons generating a signal.
-
Multiplicity (Splitting): Describes the number of neighboring protons.
-
Coupling Constant (J): Measures the interaction strength between coupled protons.
This guide will dissect the predicted ¹H NMR spectrum of the target molecule, explain the reasoning behind each signal's characteristics, and compare it to related benzamides to highlight the structural nuances that can be discerned through this powerful technique.
Predicted ¹H NMR Spectrum Analysis of the Target Compound
While an experimental spectrum for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is not publicly available, a highly accurate prediction can be generated based on established principles of additivity, substituent effects, and data from analogous structures.[3][4][5] The analysis is performed by breaking the molecule down into its constituent spin systems.
Molecular Structure and Proton Assignments
The diagram below illustrates the unique proton environments in N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, which are assigned labels for the subsequent analysis.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for each proton in a typical deuterated solvent like CDCl₃.
| Assignment | Label | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Chemical Shift and Multiplicity |
| Aromatic Protons (Trimethoxy Ring) | Hₐ | ~7.05 | 2H | Singlet (s) | These two protons are chemically equivalent due to symmetry. They appear as a singlet because they have no adjacent proton neighbors. Their downfield shift is due to the deshielding effect of the aromatic ring and the adjacent electron-withdrawing carbonyl group. |
| Aromatic Proton (Dimethylphenyl Ring) | Hₑ | ~7.20 | 1H | Doublet (d) | This proton is ortho to the amide nitrogen, experiencing deshielding. It is coupled to Hc, resulting in a doublet. |
| Aromatic Proton (Dimethylphenyl Ring) | H꜀ | ~7.10 | 1H | Triplet (t) | Located between two other aromatic protons (Hb and Hd), this signal is split into a triplet. Its chemical shift is typical for an aromatic proton in this environment. |
| Aromatic Proton (Dimethylphenyl Ring) | Hₑ | ~7.00 | 1H | Doublet (d) | This proton is ortho to a methyl group and meta to the amide. It is coupled to Hc, appearing as a doublet. |
| Amide Proton | Hₙ | ~8.0 - 8.5 | 1H | Broad Singlet (br s) | The amide proton is significantly deshielded due to the adjacent carbonyl group and nitrogen atom. The signal is often broad due to quadrupole coupling with the nitrogen nucleus and potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.[2] |
| Methoxy Protons (para) | Hₕ | ~3.92 | 3H | Singlet (s) | The methoxy group at the para position (C4'') is distinct from the two ortho groups. These protons appear as a sharp singlet as there are no adjacent protons to couple with. |
| Methoxy Protons (ortho) | H₉ | ~3.90 | 6H | Singlet (s) | The two methoxy groups at the C3'' and C5'' positions are equivalent by symmetry. They appear as a single sharp singlet. |
| Methyl Protons | Hₑ, H𝒻 | ~2.30, ~2.15 | 6H | Two Singlets (s) | The two methyl groups (C2' and C3') are in different electronic environments and are therefore not equivalent. They will appear as two distinct singlets, each integrating to 3H. Their upfield shift is characteristic of alkyl protons attached to an aromatic ring.[6] |
Comparative Analysis: Differentiating Structural Isomers and Analogs
The true diagnostic power of NMR is revealed when comparing the spectrum of a target compound with those of its alternatives. Subtle structural changes produce distinct and predictable spectral differences.
Comparison with N-(2,3-dimethylphenyl)-3-methoxybenzamide
A close analog is N-(2,3-dimethylphenyl)-3-methoxybenzamide, which lacks the methoxy groups at the 4- and 5-positions of the benzoyl ring. An experimental spectrum for this compound is available.[7]
-
Key Difference: The primary spectral change occurs in the signals for the benzoyl ring protons. Instead of a single 2H singlet (Hₐ) as predicted for our target, the 3-methoxy analog would show a more complex pattern of four distinct aromatic protons in the 7.0-7.5 ppm range, with characteristic doublet, triplet, and multiplet patterns due to ortho and meta coupling. This immediately distinguishes the two compounds.
Comparison with a Non-Ortho-Substituted Analog (e.g., N-phenylbenzamide)
Comparing our target to a simpler benzamide without the ortho-methyl group on the aniline ring highlights another important phenomenon.
-
Key Difference: Rotational Isomers (Rotamers). The presence of the ortho-methyl group (at C2') on the N-phenyl ring introduces significant steric hindrance. This can restrict the rotation around the C(O)-N amide bond. In many ortho-substituted benzamides, this slow rotation on the NMR timescale can lead to the appearance of two distinct sets of signals (rotamers) or significant broadening of the signals for the protons near the amide bond, especially at room temperature. Our target molecule would likely exhibit some degree of peak broadening for protons Hₑ and Hₙ compared to an analog lacking the ortho-substituent, providing further structural confirmation.
Summary of Comparative Spectral Data
| Compound | Key ¹H NMR Feature (Benzoyl Ring Protons) | Key ¹H NMR Feature (N-Phenyl Ring Protons) |
| N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide (Predicted) | One 2H singlet (~7.05 ppm) | Three distinct aromatic signals (d, t, d); potential broadening of the ortho proton (Hₑ) |
| N-(2,3-dimethylphenyl)-3-methoxybenzamide [7] | Four distinct aromatic signals with complex splitting | Three distinct aromatic signals (d, t, d) |
| N-phenylbenzamide (Typical) [8] | Five aromatic protons with complex splitting | Five aromatic protons with complex splitting; sharp signals expected |
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This workflow represents a self-validating system for the characterization of benzamide compounds.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as residual solvent signals can appear in the spectrum.[9]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Set key acquisition parameters:
-
Pulse Angle: Typically a 30° or 45° pulse is used for quantitative measurements.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): ~1-5 seconds to allow for full proton relaxation between scans.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative proton counts.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Conclusion
The ¹H NMR spectrum of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide provides a rich dataset for unambiguous structural verification. The predicted spectrum is characterized by a simple singlet for the two equivalent protons on the trimethoxybenzoyl ring, distinct singlets for the three methoxy groups and two methyl groups, and a complex pattern for the three protons on the disubstituted phenyl ring. Key diagnostic features, such as the unique symmetry of the trimethoxybenzoyl moiety and the potential for peak broadening due to restricted amide bond rotation, allow for clear differentiation from structural analogs. By following a rigorous experimental protocol, researchers can confidently use ¹H NMR spectroscopy to confirm the identity and purity of this and other complex benzamides in the drug development pipeline.
References
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link]
-
Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Singh Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. Available at: [Link]
-
PubChem. (n.d.). Benzoyl chloride, 3,4,5-trimethoxy-. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst". Available at: [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2298. Available at: [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Available at: [Link]
-
University of Bath. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0153703). Available at: [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0271960). Available at: [Link]
-
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available at: [Link]
-
Wiley SpectraBase. (n.d.). N-(2,3-dimethylphenyl)-3-methoxybenzamide. Available at: [Link]
-
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]
-
Gregory, C. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
NMRDB. (n.d.). NMR Predict. Available at: [Link]
-
PhytoBank. (n.d.). ¹H NMR Spectrum (PHY0055301). Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3,4,5-TRIMETHOXYBENZOYL CHLORIDE. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,4,5-Trimethoxybenzoyl chloride (CAS 4521-61-3). Available at: [Link]
-
Abraham, R. J. (2005). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Available at: [Link]
-
NIST. (n.d.). 3,4,5-Trimethoxybenzoyl chloride. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Visualizer loader [nmrdb.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Verifying the Chemical Purity of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
For professionals in pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for verifying the purity of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide. We move beyond simple protocols to explain the underlying scientific rationale, enabling researchers to build a robust, self-validating system for quality control.
Context: Synthesis and the Genesis of Impurities
To effectively hunt for impurities, one must first understand their likely origin. N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is typically synthesized via an amide condensation reaction, such as the Schotten-Baumann reaction.[1][] This involves the coupling of 3,4,5-trimethoxybenzoyl chloride with 2,3-dimethylaniline in the presence of a base.
This synthetic route, while effective, can introduce a predictable spectrum of impurities that must be meticulously screened for.
Diagram of a Typical Synthesis and Impurity Introduction Points
Sources
Comparative Guide: Cytotoxicity Profiling of Trimethoxybenzamide Analogs in Cancer Drug Discovery
Topic: Comparative Cytotoxicity of Trimethoxybenzamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Privileged" Pharmacophore
The 3,4,5-trimethoxybenzamide moiety acts as a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the A-ring of colchicine and combretastatin A-4 (CA-4). This structural motif is critical for targeting the colchicine-binding site (CBS) on
This guide compares the cytotoxic efficacy of emerging trimethoxybenzamide analogs, distinguishing between simple amides, heterocyclic hybrids, and multi-target derivatives. It provides validated experimental protocols and mechanistic insights to support lead optimization in preclinical oncology.
Chemical Classification & Structural Logic
To rationally compare cytotoxicity, we classify analogs based on the linker and the secondary pharmacophore attached to the trimethoxybenzamide core.
| Class | Structural Characteristics | Primary Target | Representative Analogs |
| Class I: Simple Amides | Direct amide linkage to phenyl/heteroaryl rings. | Tubulin (CBS) | N-(3,4,5-trimethoxyphenyl)benzamides |
| Class II: Heterocyclic Hybrids | Core fused with Indole, Benzimidazole, or Carbazole. | Tubulin + Kinases | Indolyl-benzamides, Benzimidazole-hybrids |
| Class III: Multi-Target Agents | Linkers (urea, hydrazide) or dual-warheads. | Tubulin + VEGFR/Nox4 | Urea-linked carbazoles, Chalcone-amides |
Mechanism of Action: The Tubulin-Apoptosis Axis
The primary cytotoxicity driver for these analogs is the disruption of microtubule dynamics. Unlike taxanes (stabilizers), trimethoxybenzamide analogs act as destabilizers .
Mechanistic Pathway Visualization The following diagram illustrates the downstream signaling cascade triggered by CBS occupancy.
Caption: Signaling cascade where ligand binding to β-tubulin triggers mitotic arrest and intrinsic apoptotic pathways.[2][3][4][5][6]
Comparative Cytotoxicity Data
The following table synthesizes IC
Table 1: IC
| Compound Class | Analog ID | Scaffold Description | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Ref |
| Reference | CA-4 | Combretastatin A-4 | 0.002 | 0.004 | 0.005 | [1, 2] |
| Reference | Colchicine | Natural Product | 0.012 | 0.020 | 0.015 | [2] |
| Class I | TMB-1 | Simple N-phenylbenzamide | 12.5 | 15.2 | 18.0 | [3] |
| Class II | Cmpd 4t | Benzo[b]furan-trimethoxy | 0.43 | 0.51 | 0.60 | [2] |
| Class II | Cmpd 15 | Benzimidazole-flavonoid | N/A | 43.4 | 20.5* | [4] |
| Class III | KITC | Benzamidine-Resveratrol | 2.1 | 3.5 | 4.2 | [5] |
| Class III | Cmpd 16d | Pyrrolizine-benzamide | N/A | 0.52 | N/A | [6] |
*Note: Cmpd 15 data for MGC-803 (Gastric) is 20.47
Key Insight:
-
Rigidity Matters: Analogs like Cmpd 4t (Benzo[b]furan) approach nanomolar potency, rivaling CA-4. This suggests that restricting the rotation of the trimethoxy ring relative to the B-ring enhances fit within the hydrophobic pocket of tubulin.
-
Target Diversity: KITC shows moderate potency but offers a dual mechanism (Ribonucleotide Reductase inhibition), potentially reducing resistance development compared to pure tubulin inhibitors.
Experimental Protocol: High-Precision Cytotoxicity Assay
To replicate these findings or screen new analogs, a standard MTT assay is insufficient without strict quality controls. Below is a self-validating protocol designed for benzamide analogs, which can suffer from solubility issues.
Protocol: Optimized MTT Assay for Lipophilic Analogs
Materials:
-
Cell Lines: HeLa, MCF-7 (exponential growth phase).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[7]
-
Solvent: DMSO (molecular biology grade).
-
Positive Control: Combretastatin A-4 (CA-4).
Workflow Visualization:
Caption: Step-by-step workflow for determining IC50 values using the MTT colorimetric assay.
Expert Technical Steps:
-
Seeding Density: Optimization is critical. For MCF-7, seed 5,000 cells/well . For faster-growing HeLa, seed 3,000 cells/well . This prevents contact inhibition from masking cytotoxicity.
-
Compound Preparation:
-
Dissolve analogs in 100% DMSO to create a 10 mM stock.
-
Validation Check: Ensure final DMSO concentration in the well is < 0.5% . Higher levels induce background toxicity.
-
-
Solubilization: Trimethoxybenzamides are lipophilic. After removing MTT media, add DMSO and shake on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals before reading.
-
Data Analysis:
-
Calculate % Viability =
. -
Use non-linear regression (Sigmoidal dose-response) to determine IC
.
-
Troubleshooting & Validation:
-
Edge Effect: Do not use the outer wells of the 96-well plate for data; fill them with PBS to maintain humidity and prevent evaporation artifacts.
-
Precipitation: If the analog precipitates in media (cloudiness), the IC
will be inaccurate. Verify solubility limits before the assay.
Structure-Activity Relationship (SAR) Analysis
Based on the comparative data, three design rules emerge for optimizing trimethoxybenzamide analogs:
-
The "3,4,5" Rule: The 3,4,5-trimethoxy substitution pattern is non-negotiable for high affinity. Removing a methoxy group (e.g., 3,4-dimethoxy) typically results in a 10-fold loss of potency [2].
-
Linker Geometry: A cis-configured double bond (as in CA-4) or a rigid heterocyclic linker (like benzo[b]furan in Cmpd 4t ) is superior to flexible amide linkers. The rigid structure locks the two aryl rings in the correct twisted conformation to fit the tubulin pocket.
-
B-Ring Modification: The second ring (B-ring) tolerates more variation. Electron-donating groups (like -NH2 or -OH) at the para position of the B-ring often enhance potency by forming hydrogen bonds with residues like Cys241 or Val238 in tubulin [7].
References
-
Pettit, G. R., et al. (1989). "Antineoplastic agents.[4][8][9][10][11][12] 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4." Journal of the American Chemical Society.
-
Romagnoli, R., et al. (2010). "Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization." Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity." BenchChem.[1][4][7][13]
-
Zhang, Y., et al. (2019). "Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents." Bioorganic & Medicinal Chemistry Letters.
-
Horvath, Z., et al. (2007). "3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells."[14] International Journal of Oncology.
-
Shawky, A. M., et al. (2021).[3] "Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation." Bioorganic Chemistry.
-
Wang, L., et al. (2018). "Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site." Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
